molecular formula C13H16ClNO4 B1523556 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride CAS No. 325146-20-1

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride

Cat. No.: B1523556
CAS No.: 325146-20-1
M. Wt: 285.72 g/mol
InChI Key: YQXLPJHRSOJDLA-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆ClNO₄

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with succinic anhydride in the presence of a suitable catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation reactions may yield carboxylic acids or ketones.

  • Reduction reactions can produce amines or alcohols.

  • Substitution reactions may result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzylpyrrolidine-2,5-dicarboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • Pyrrolidine-2,5-dicarboxylic acid: A related compound without the benzyl group.

  • Benzylamine: A simpler compound that lacks the dicarboxylic acid moiety.

  • Succinic acid: A dicarboxylic acid without the pyrrolidine ring.

Uniqueness: this compound is unique due to its combination of the pyrrolidine ring and the benzyl group, which imparts specific chemical and biological properties that are not present in the related compounds.

Properties

IUPAC Name

1-benzylpyrrolidine-2,5-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.ClH/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXLPJHRSOJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693863
Record name 1-Benzylpyrrolidine-2,5-dicarboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325146-20-1
Record name 1-Benzylpyrrolidine-2,5-dicarboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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